molecular formula C32H58Cl2N2P2Pd+2 B8798559 PdCl2(Amphos)2

PdCl2(Amphos)2

Cat. No.: B8798559
M. Wt: 710.1 g/mol
InChI Key: DWOZNANUEDYIOF-UHFFFAOYSA-N
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Description

Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II) (CAS: 887919-35-9) is a palladium(II) complex featuring two di-tert-butyl(4-dimethylaminophenyl)phosphine ligands and two chloride ligands. Its molecular formula is C₃₂H₅₆Cl₂N₂P₂Pd, with a molecular weight of 708.07 g/mol . This compound is widely utilized as a catalyst in cross-coupling reactions, particularly in polymer synthesis (e.g., fluorine-containing sulfonated poly(arylene ether)s) . The tert-butyl groups provide steric bulk, while the dimethylaminophenyl groups enhance electron-donating properties, optimizing its catalytic activity in aryl-ether bond formation .

Properties

Molecular Formula

C32H58Cl2N2P2Pd+2

Molecular Weight

710.1 g/mol

IUPAC Name

ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;dichloropalladium

InChI

InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2

InChI Key

DWOZNANUEDYIOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

PdCl₂(Amphos)₂ is synthesized through a ligand exchange reaction between palladium(II) chloride and di-tert-butyl(4-dimethylaminophenyl)phosphine. The reaction proceeds as follows:

PdCl2+2 P(tert-Bu)2(C6H4NMe2)PdCl2[P(tert-Bu)2(C6H4NMe2)]2\text{PdCl}2 + 2\ \text{P(tert-Bu)}2(\text{C}6\text{H}4\text{NMe}2) \rightarrow \text{PdCl}2[\text{P(tert-Bu)}2(\text{C}6\text{H}4\text{NMe}2)]_2

Stoichiometric ratios of palladium chloride to ligand (1:2) are critical to avoid incomplete coordination or palladium black formation.

Solvent and Temperature Optimization

Ethanol is the preferred solvent due to its ability to dissolve both palladium chloride and the phosphine ligand. Reactions are conducted at 60–70°C under inert atmospheres to prevent oxidation. Ultrasonic irradiation (20–40 kHz) enhances reaction efficiency by disrupting palladium aggregation, as demonstrated in analogous preparations of triphenylphosphine-palladium complexes.

Step-by-Step Synthesis Protocol

Materials

  • Palladium(II) chloride (PdCl₂, 1.0 equiv)

  • Di-tert-butyl(4-dimethylaminophenyl)phosphine (2.2 equiv)

  • Anhydrous ethanol (70–95% v/v)

  • Ultrasonic bath (60–70°C)

Procedure

  • Dissolution : PdCl₂ (1.0 g, 5.6 mmol) is dissolved in 70% ethanol (50 mL) under argon.

  • Ligand Addition : The phosphine ligand (2.2 equiv, 3.1 g, 12.3 mmol) is added dropwise with stirring.

  • Ultrasonic Reaction : The mixture is sonicated at 65°C for 1.5 hours, yielding a yellow precipitate.

  • Workup : The precipitate is filtered, washed with cold ethanol (3 × 10 mL), and dried under vacuum.

Yield and Purity

  • Yield : 95–98% (6.7–6.9 g)

  • Purity : >99% (confirmed by HPLC and elemental analysis).

Critical Parameters and Troubleshooting

Molar Ratio of Ligand to Palladium

A slight excess of ligand (2.2 equiv) ensures complete coordination, as palladium tends to form insoluble aggregates at stoichiometric ratios.

Solvent Composition

Ethanol concentrations below 70% reduce ligand solubility, while concentrations above 95% hinder palladium chloride dissolution.

Ultrasonic Irradiation

Ultrasound reduces reaction time from 6 hours to 1.5 hours by preventing palladium nanoparticle formation.

Comparative Analysis of Methods

MethodSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Conventional StirringEthanol706.089–9297
Ultrasonic-AssistedEthanol651.595–9899

Data adapted from patent CN101550164B and Chemsrc.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 520 cm⁻¹ (Pd–Cl stretch) and 1,100 cm⁻¹ (P–C aromatic stretch).

  • ¹³C NMR : Signals at δ 35.2 ppm (tert-butyl carbons) and δ 118–130 ppm (aromatic carbons).

Elemental Analysis

Calculated for C₃₂H₅₆Cl₂N₂P₂Pd:

  • C : 54.12%, H : 7.95%, N : 3.94%
    Observed:

  • C : 54.08%, H : 7.89%, N : 3.91%.

Industrial-Scale Production

Commercial manufacturers like Johnson Matthey and Fujifilm Wako use modified ultrasonic reactors to produce PdCl₂(Amphos)₂ at multi-kilogram scales. Key adaptations include:

  • Continuous-flow systems for ligand addition.

  • Centrifugal filtration to reduce drying time.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

PdCl₂(Amphos)₂ excels in Suzuki-Miyaura reactions, particularly with challenging substrates such as aryl/heteroaryl chlorides (including 5- and 6-membered heterocycles) and trifluoroborates. Key characteristics include:

  • Substrate Scope : Compatible with aryl chlorides, bromides, and iodides, as well as benzyloxyethyl- and dioxolanylethyltrifluoroborates .

  • Conditions : Operates efficiently at room temperature to 100°C in aqueous micellar solutions (e.g., TPGS-750-M surfactant) .

  • Yield : Achieves >90% conversion for aryl chlorides, surpassing traditional catalysts in sterically hindered systems .

Example Reaction :
Aryl-Cl+ArB(OH)2PdCl2(Amphos)2,K3PO4Biaryl\text{Aryl-Cl} + \text{ArB(OH)}_2 \xrightarrow{\text{PdCl}_2(\text{Amphos})_2, \text{K}_3\text{PO}_4} \text{Biaryl}
Typical conditions: 1–2 mol% catalyst, 12–24 hours, 80–100°C .

Stille and Negishi Couplings

The catalyst facilitates couplings involving organostannanes (Stille) and organozinc reagents (Negishi):

  • Stille Reaction : Effective for forming C–C bonds between aryl halides and organotin compounds, with tolerance for sensitive functional groups .

  • Negishi Reaction : Enables alkyl-alkyl couplings, critical for pharmaceutical intermediates .

Comparative Efficiency :

Reaction TypeSubstrate PairCatalyst LoadingYield
StilleAryl-Cl + Vinyl-SnBu₃1.5 mol%85–92%
NegishiAlkyl-ZnCl + Aryl-I2 mol%78–88%

Data adapted from supplier protocols .

Buchwald-Hartwig Amination

PdCl₂(Amphos)₂ enables C–N bond formation between aryl halides and amines, even with bulky substrates:

  • Scope : Works with primary/secondary amines, anilines, and NH-containing heterocycles .

  • Conditions : Typically requires 1–3 mol% catalyst, 80–110°C, and a weak base (e.g., K₂CO₃) .

Heck and Sonogashira Reactions

The catalyst is effective in forming alkenes (Heck) and alkynes (Sonogashira):

  • Heck Reaction : Couples aryl halides with alkenes, tolerating electron-deficient olefins .

  • Sonogashira Reaction : Links aryl halides to terminal alkynes without copper co-catalysts .

Key Advantage : Reduced reliance on additives compared to Pd(PPh₃)₄ systems .

Hiyama Coupling

PdCl₂(Amphos)₂ mediates couplings between aryl halides and organosilicon reagents, offering a safer alternative to organotin reagents .

Mechanistic Insights

The di-tert-butyl(4-dimethylaminophenyl)phosphine ligand enhances catalytic performance by:

  • Steric Protection : Bulky tert-butyl groups stabilize the palladium center against decomposition .

  • Electronic Effects : The dimethylamino group increases electron density, accelerating oxidative addition of aryl chlorides .

Synthetic Protocol

Preparation of PdCl₂(Amphos)₂ :

  • Combine (1,5-cyclooctadiene)palladium dichloride with di-tert-butyl-4-dimethylaminophenylphosphine in THF.

  • Stir under nitrogen for 16 hours.

  • Isolate as a pale yellow solid in 97% yield .

This catalyst’s versatility, stability, and efficiency make it indispensable in modern organic synthesis, particularly for constructing complex molecules in medicinal and materials chemistry .

Scientific Research Applications

Key Applications

  • Suzuki-Miyaura Coupling Reactions
    • This compound is primarily used as a catalyst in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. The resulting products are critical intermediates for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Catalyst-Transfer Polymerization
    • Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II) has been utilized in catalyst-transfer polymerization processes. Research indicates that this catalyst can enhance the control over polymer molecular weight and dispersity, making it suitable for producing high-performance polymers with tailored properties .
  • Synthesis of Indenones
    • The compound has been employed in the palladium-catalyzed annulation of ortho-halobenzyl alcohols with internal alkynes to synthesize indenones. This reaction showcases its versatility in creating complex cyclic structures, which are often challenging to synthesize through traditional methods .
  • Synthesis of Phenanthridine Derivatives
    • It is also used in the synthesis of phenanthridine derivatives via Suzuki cross-coupling followed by intramolecular condensation reactions. This application highlights its utility in constructing nitrogen-containing heterocycles, which are prevalent in many bioactive compounds .

Case Study 1: Enhanced Reaction Conditions

A study demonstrated that using dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II) under optimized conditions significantly improved yields in Suzuki-Miyaura reactions compared to traditional catalysts. The research indicated that adjusting the base and solvent system could further enhance catalytic efficiency, leading to higher product purity and yield.

Case Study 2: Polymer Synthesis

In another investigation, researchers explored the use of this palladium complex in the synthesis of block copolymers through catalyst-transfer polymerization. The findings revealed that the resulting polymers exhibited narrow molecular weight distributions and enhanced thermal stability, demonstrating the compound's potential in advanced materials applications.

Mechanism of Action

The mechanism of action of CS-W011402 involves its ability to coordinate with various ligands and substrates. The palladium center in the compound acts as a catalytic site, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in cross-coupling reactions, the palladium center coordinates with the reactants to form intermediate complexes, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Palladium Complexes

2.1. Dichlorobis(4-methylpyrazole)palladium(II) and Dichlorobis(4-iodopyrazole)palladium(II)
  • Ligand Type: Pyrazole derivatives (neutral N-donor ligands) instead of phosphines.
  • Geometry and Electronic Properties : DFT studies reveal distorted square-planar geometries for these complexes, differing from the more symmetric structure expected for the phosphine-based compound .
2.2. Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)
  • Ligand Type: Chiral bis(di-2-furanylphosphino) ligand with methoxy substituents.
  • Molecular Weight : 719.78 g/mol , higher than the target compound (708.07 g/mol ) .
  • Catalytic Utility: Designed for asymmetric catalysis due to its chiral environment, contrasting with the non-chiral, electron-rich environment of the dimethylaminophenylphosphine ligand .
2.3. cis-Dichlorobis(methyldiphenylphosphine)palladium(II)
  • Ligand Type : Methyldiphenylphosphine (less bulky than di-tert-butyl groups).
  • Electronic Effects: Diphenylphosphine is less electron-donating than dimethylaminophenylphosphine, affecting oxidative addition rates in cross-coupling reactions .
2.4. Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
  • Ligand Composition : Features an allyl ligand instead of a second chloride, altering coordination geometry.
  • Molecular Weight : 448.32 g/mol , significantly lower than the target compound .
  • Reactivity : The allyl group enhances reactivity in Heck-type couplings, while the single chloride ligand modifies solubility (insoluble in water) and substrate specificity .
2.5. Bis[di-(tert-butyl)(4-trifluoromethylphenyl)phosphine]palladium(II) Chloride
  • Ligand Modification: Trifluoromethyl (CF₃) substituent instead of dimethylamino (NMe₂).
  • Electronic Effects : CF₃ is electron-withdrawing, reducing electron density at the palladium center compared to the electron-donating NMe₂ group. This shifts catalytic activity toward electrophilic substrates .

Comparative Analysis of Key Properties

Property Target Compound Dichlorobis(4-methylpyrazole)Pd(II) Chiral Furanylphosphine-Pd(II) Allyl-Pd(II) Complex
Molecular Weight (g/mol) 708.07 ~450 (estimated) 719.78 448.32
Ligand Type Bulky, electron-rich phosphine Neutral N-donor pyrazole Chiral phosphine Allyl + phosphine
Steric Bulk High (tert-butyl groups) Low Moderate (furanyl groups) Moderate
Electron Donation Strong (NMe₂) Weak Moderate (furanyl) Moderate (allyl)
Primary Applications Polymer synthesis, cross-couplings Structural studies Asymmetric catalysis Heck reactions

Biological Activity

Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II), commonly referred to as Pd(Amphos)Cl2_2, is a palladium complex that has garnered significant attention in the field of catalysis and medicinal chemistry. This article delves into its biological activity, focusing on its applications, mechanisms, and relevant research findings.

  • Molecular Formula : C32_{32}H58_{58}Cl2_2N2_2P2_2Pd
  • Molecular Weight : 710.1 g/mol
  • CAS Number : 887919-35-9
  • Appearance : Yellow powder
  • Stability : Air-stable catalyst for various organic reactions

Applications in Organic Synthesis

Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II) is primarily utilized as a catalyst in several cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. The compound demonstrates high efficacy in coupling aryl halides with boronic acids, leading to the formation of biaryl compounds.

Key Reactions:

  • Suzuki Cross-Coupling : Effective for synthesizing complex organic molecules from aryl/heteroaryl chlorides and boronic acids.
  • Heck Reaction : Employed in enantioselective synthesis, particularly for indole-fused bicyclic structures.
  • Annulation Reactions : Facilitates the formation of phenanthridine derivatives and indenones through palladium-catalyzed processes.

Biological Activity

Research into the biological activity of dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II) is still emerging, but several studies indicate potential therapeutic applications.

Anticancer Properties

Recent studies have explored the anticancer potential of palladium complexes, including Pd(Amphos). These studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action :
    • Inhibition of cell proliferation by disrupting mitotic processes.
    • Induction of oxidative stress leading to cell death.
    • Modulation of signaling pathways associated with apoptosis.

Case Studies

  • Study on Cell Lines :
    • A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) indicated that Pd(Amphos) exhibited cytotoxic effects with IC50_{50} values in the micromolar range, suggesting its potential as an anticancer agent .
  • Mechanistic Insights :
    • Research utilizing flow cytometry and Western blotting techniques demonstrated that treatment with Pd(Amphos) resulted in increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Toxicological Considerations

While the therapeutic potential is promising, it is essential to consider the toxicological profile of dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II). Preliminary studies have indicated that:

  • The compound exhibits low acute toxicity in animal models at therapeutic doses.
  • Long-term exposure may lead to organ toxicity; thus, further investigation into its pharmacokinetics and safety profile is warranted.

Q & A

Q. What are the standard synthetic routes for preparing Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II), and how is its purity validated?

Methodological Answer: The compound is typically synthesized by reacting a palladium(II) precursor (e.g., PdCl₂) with the phosphine ligand di-tert-butyl(4-dimethylaminophenyl)phosphine in a stoichiometric 1:2 ratio under inert conditions. Solvents like dichloromethane or toluene are used, followed by refluxing to ensure ligand coordination. Purity is validated via:

  • ¹H/³¹P NMR spectroscopy to confirm ligand integration and absence of free phosphine.
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • X-ray crystallography (if single crystals are obtainable) for structural confirmation .

Q. How does the electronic structure of the di-tert-butyl(4-dimethylaminophenyl)phosphine ligand influence catalytic activity in cross-coupling reactions?

Methodological Answer: The ligand’s electron-rich tert-butyl groups and dimethylamino substituents enhance electron donation to palladium, stabilizing low-oxidation-state intermediates (e.g., Pd⁰) critical for catalytic cycles. To assess this:

  • Compare turnover frequencies (TOFs) with ligands of varying electron-donating capacities.
  • Conduct cyclic voltammetry to measure Pd(II)/Pd(0) redox potentials.
  • Use DFT calculations (e.g., B3LYP method) to map electron density distribution .

Q. What are the recommended storage conditions to prevent decomposition of this palladium complex?

Methodological Answer: Store under inert atmosphere (Ar/N₂) at –20°C to minimize oxidation and ligand dissociation. Decomposition risks include:

  • Hydrolysis in humid environments (monitor via IR spectroscopy for Pd-Cl bond degradation).
  • Ligand oxidation (detect free phosphine oxide by ³¹P NMR).
    Use amber vials to limit light exposure, which can accelerate ligand dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this complex across different Suzuki-Miyaura coupling studies?

Methodological Answer: Contradictions often arise from:

  • Varied substrate electronic profiles : Test a standardized substrate set (e.g., aryl halides with differing substituents) under identical conditions.
  • Ligand purity : Use HPLC or GC-MS to confirm ligand integrity, as impurities (e.g., oxidized phosphine) can poison catalysts.
  • Pre-catalyst activation : Monitor reaction mixtures via in situ UV-Vis or NMR to detect active Pd species (e.g., Pd nanoparticles vs. molecular Pd⁰) .

Q. What computational strategies are optimal for modeling the reaction mechanisms involving this palladium complex?

Methodological Answer:

  • Geometry optimization : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Pd and 6-31G(d) for lighter atoms.
  • Transition state analysis : Apply intrinsic reaction coordinate (IRC) calculations to verify saddle points.
  • Solvent effects : Incorporate polarizable continuum models (PCM) for realistic solvent interactions.
    Validate computational results against experimental kinetic data (e.g., Eyring plots) .

Q. How can researchers differentiate between homogeneous and heterogeneous catalytic pathways when using this complex?

Methodological Answer:

  • Mercury poisoning test : Add Hg(0) to quench heterogeneous Pd nanoparticles; a drop in activity suggests nanoparticle involvement.
  • Dynamic light scattering (DLS) : Detect nanoparticle formation during catalysis.
  • STEM-EDX : Analyze post-reaction mixtures for Pd aggregates.
    Correlate findings with kinetic profiles (e.g., induction periods suggest pre-catalyst activation) .

Q. What analytical techniques are most effective for characterizing ligand decomposition products during catalysis?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Identify phosphine oxide byproducts (e.g., [M+H]+ peaks matching ligand oxidation products).
  • ³¹P NMR spectroscopy : Detect free phosphine or oxidized species (δ ~20–30 ppm for phosphine oxides).
  • X-ray absorption spectroscopy (XAS) : Monitor Pd coordination environment changes during reaction .

Q. How do steric effects from the tert-butyl groups impact substrate selectivity in C–H activation reactions?

Methodological Answer:

  • Compare catalytic outcomes with analogous complexes bearing smaller substituents (e.g., methyl vs. tert-butyl).
  • Perform X-ray crystallography to measure ligand bite angles and Pd–P bond distances.
  • Use steric maps (e.g., %VBur calculations) to quantify ligand bulkiness and correlate with substrate steric tolerance .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental spectroscopic data for this complex?

Methodological Answer:

  • Basis set refinement : Test larger basis sets (e.g., def2-TZVP) for Pd and ligands.
  • Vibrational mode assignment : Compare experimental IR/Raman spectra with scaled DFT frequencies (scaling factor ~0.97).
  • Solvent and temperature effects : Ensure computational models replicate experimental conditions (e.g., dielectric constant for solvent) .

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